molecular formula C10H14ClF2N B1455158 4-(3,4-Difluorophenyl)butan-2-amine hydrochloride CAS No. 1258652-04-8

4-(3,4-Difluorophenyl)butan-2-amine hydrochloride

Cat. No. B1455158
M. Wt: 221.67 g/mol
InChI Key: LBAGZASJLNIHPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Difluorophenyl)butan-2-amine hydrochloride is a chemical compound with the molecular formula C10H14ClF2N . It has a molecular weight of 221.67 . This compound is typically used for research purposes .


Molecular Structure Analysis

The molecular structure of 4-(3,4-Difluorophenyl)butan-2-amine hydrochloride can be represented by the InChI code: 1S/C10H13F2N.ClH/c1-7(13)2-3-8-4-5-9(11)10(12)6-8;/h4-7H,2-3,13H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(3,4-Difluorophenyl)butan-2-amine hydrochloride are not fully detailed in the sources I found. It is known that the compound is a powder . Other properties such as boiling point and specific storage conditions are not specified .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-(3,4-difluorophenyl)butan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N.ClH/c1-7(13)2-3-8-4-5-9(11)10(12)6-8;/h4-7H,2-3,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAGZASJLNIHPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC(=C(C=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Difluorophenyl)butan-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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